molecular formula C11H20N2O4 B6248642 rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans CAS No. 2708278-41-3

rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans

Cat. No.: B6248642
CAS No.: 2708278-41-3
M. Wt: 244.3
InChI Key:
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Description

rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans: is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available piperidine-2-carboxylic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.

    Formation of the Trans Isomer: The trans isomer is obtained through specific reaction conditions that favor the formation of the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Free amine after removal of the Boc group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: Utilized in the preparation of bioconjugates for studying biological processes.

Medicine:

    Drug Development: Serves as a building block in the synthesis of drug candidates, particularly those targeting the central nervous system.

Industry:

    Material Science: Employed in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans is primarily related to its role as an intermediate in chemical reactions. The Boc protecting group stabilizes the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, depending on the final product synthesized.

Comparison with Similar Compounds

  • rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid, cis
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Comparison:

  • Structural Differences: While rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans has a piperidine ring, similar compounds may have different ring structures such as oxolane.
  • Reactivity: The presence of different ring structures and functional groups can lead to variations in reactivity and applications.
  • Applications: Each compound may have unique applications based on its chemical properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2708278-41-3

Molecular Formula

C11H20N2O4

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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